

# The Discovery and Development of Sivelestat Sodium (ONO-5046): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Sivelestat sodium, also known as ONO-5046, is a selective, competitive inhibitor of neutrophil elastase, a key mediator in the pathogenesis of inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Developed by Ono Pharmaceutical Co., Ltd., Sivelestat represents a targeted therapeutic approach to mitigate the excessive inflammatory response and tissue damage characteristic of these critical illnesses. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, preclinical and clinical evaluation of Sivelestat sodium. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of the key signaling pathways modulated by this compound.

# Introduction: The Role of Neutrophil Elastase in Inflammatory Lung Injury

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon activation of neutrophils during an inflammatory response, elastase is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.[1] While this activity is essential for host defense and tissue remodeling, excessive or unregulated neutrophil elastase activity can lead to severe tissue damage.[1] In the context of ALI and ARDS, high levels of neutrophil elastase in the lungs



contribute to increased alveolar-capillary permeability, pulmonary edema, and the degradation of lung structural proteins, exacerbating the life-threatening respiratory failure.[1][2] This pathological role of neutrophil elastase identified it as a promising therapeutic target for the treatment of ALI/ARDS.

# Discovery and Chemical Properties of Sivelestat Sodium (ONO-5046)

**Sivelestat sodium**, with the chemical formula C<sub>20</sub>H<sub>22</sub>N<sub>2</sub>O<sub>7</sub>S, was developed by Ono Pharmaceutical in Japan.[3][4] It is a synthetic, small-molecule inhibitor designed for high specificity and potent inhibition of human neutrophil elastase.[5]

#### Chemical Structure:

• Formula: C<sub>20</sub>H<sub>22</sub>N<sub>2</sub>O<sub>7</sub>S[3]

Molar Mass: 434.46 g·mol<sup>-1</sup>[3]

Systematic Name: Sodium N-[2-[4-(2,2-dimethylpropionyloxy)phenylsulfonylamino]benzoyl]aminoacetate[5]

## **Mechanism of Action**

Sivelestat is a competitive inhibitor of human neutrophil elastase.[5] It binds to the active site of the enzyme, preventing it from binding to and degrading its natural substrates.[1] A key characteristic of Sivelestat is its high selectivity for neutrophil elastase over other proteases, such as trypsin, thrombin, plasmin, and chymotrypsin, which minimizes off-target effects.[5][6]

## Signaling Pathways Modulated by Sivelestat

Preclinical research has elucidated that the therapeutic effects of Sivelestat extend beyond simple enzyme inhibition, involving the modulation of key intracellular signaling pathways that regulate inflammation and oxidative stress.

• Inhibition of JNK/NF-κB Signaling: Sivelestat has been shown to attenuate the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.



[7][8] By inhibiting this pathway, Sivelestat reduces the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$ .[7][9]









Click to download full resolution via product page

Activation of Nrf2/HO-1 Signaling: Sivelestat promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response.
 [7][10][11] This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, thereby reducing oxidative stress.





Click to download full resolution via product page



• Inhibition of PI3K/AKT/mTOR Signaling: Studies have indicated that Sivelestat can suppress the activation of the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[12][13][14] This pathway is involved in cell survival, proliferation, and inflammation, and its inhibition by Sivelestat may contribute to the reduction of inflammatory responses.[12][15]



Click to download full resolution via product page

# **Preclinical Development**



The efficacy of Sivelestat has been evaluated in various animal models of ALI/ARDS, demonstrating its potential as a therapeutic agent.

# In Vitro and In Vivo Efficacy

Table 1: Summary of Preclinical Efficacy Data for Sivelestat (ONO-5046)

| Parameter                                                          | Species/Model         | Value/Effect                            | Reference |
|--------------------------------------------------------------------|-----------------------|-----------------------------------------|-----------|
| IC₅₀ (Human<br>Neutrophil Elastase)                                | In vitro              | 0.044 μM (44 nM)                        | [5][6]    |
| Ki (Human Neutrophil<br>Elastase)                                  | In vitro              | 0.2 μM (200 nM)                         | [5][6]    |
| Lung Hemorrhage<br>Suppression (ID50)                              | Hamster               | 82 μg/kg<br>(intratracheal)             | [5]       |
| Skin Capillary Permeability Increase (ID50)                        | Guinea Pig            | 9.6 mg/kg<br>(intravenous)              | [5]       |
| Reduction in<br>Inflammatory<br>Cytokines (TNF-α, IL-<br>1β, IL-6) | Rat (LPS-induced ALI) | Significant reduction in serum and BALF | [2][9]    |
| Reduction in Lung<br>Edema (Wet/Dry<br>Ratio)                      | Rat (LPS-induced ALI) | Significantly<br>decreased              | [8]       |
| Improvement in Lung Injury Score                                   | Rat (LPS-induced ALI) | Significantly improved                  | [8]       |
| Reduction of<br>Neutrophil Infiltration<br>in BALF                 | Rat (LPS-induced ALI) | Significantly<br>decreased              | [16]      |

# **Experimental Protocols**



A common method to determine the inhibitory activity of Sivelestat on neutrophil elastase is a fluorometric activity assay.[17][18]



#### Click to download full resolution via product page

#### Protocol:

- Reagent Preparation: Prepare solutions of human neutrophil elastase, Sivelestat at various concentrations, and a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in an appropriate assay buffer.
- Incubation: In a 96-well plate, add neutrophil elastase to each well. Then, add different concentrations of Sivelestat or vehicle control to the wells and incubate for a specified time at 37°C to allow for inhibitor binding.
- Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm using a fluorescence plate reader.
- Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the Sivelestat concentration to determine the IC<sub>50</sub> value.



The LPS-induced ALI model in rodents is a widely used preclinical model to evaluate the efficacy of therapeutic agents like Sivelestat.[16][19][20][21][22]

#### Protocol:

- Animal Model: Male Sprague-Dawley rats are commonly used.
- Induction of ALI: Anesthetize the rats and intratracheally instill a solution of LPS from Escherichia coli to induce lung injury. A control group receives saline.
- Sivelestat Administration: Administer Sivelestat (e.g., intravenously or intraperitoneally) at different doses before or after the LPS challenge.
- Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS instillation, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
- Analysis:
  - BALF Analysis: Measure the total and differential cell counts (especially neutrophils), and the concentration of total protein and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
  - Lung Tissue Analysis: Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema. Perform histological analysis of lung sections stained with hematoxylin and eosin to assess the degree of lung injury. Homogenize lung tissue for Western blot analysis of signaling pathway proteins.

## **Clinical Development**

Sivelestat has been approved for the treatment of ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS) in Japan and South Korea.[2] Clinical trials have evaluated its efficacy and safety in various patient populations.

## **Summary of Clinical Trial Data**

Table 2: Selected Clinical Trial Results for Sivelestat in ALI/ARDS



| Study/Trial                                            | Patient Population                            | Key Findings                                                                                                                                   | Reference |
|--------------------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| STRIVE Study                                           | 492 mechanically ventilated patients with ALI | No significant difference in 28-day mortality or ventilator-free days compared to placebo.                                                     | [23]      |
| Multicenter Retrospective Cohort Study (COVID-19 ARDS) | 387 patients with<br>COVID-19 induced<br>ARDS | Sivelestat was associated with improved oxygenation, decreased lung injury score, and improved survival in a propensity-matched cohort.        | [24][25]  |
| Meta-analysis (2023)                                   | Multiple RCTs                                 | Sivelestat was associated with reduced 28-30 day mortality, shorter mechanical ventilation time and ICU stays, and improved oxygenation index. | [26]      |
| Phase IV Study<br>(Japan)                              | Patients with<br>ALI/ARDS and SIRS            | Sivelestat treatment<br>was associated with a<br>higher 180-day<br>survival rate.                                                              | [24]      |

It is important to note that the clinical efficacy of Sivelestat remains a subject of some debate, with different studies yielding varying results. The STRIVE study, a large international trial, did not show a benefit, while several other studies, particularly in Asian populations, have suggested positive outcomes.[23][24] This discrepancy may be due to differences in patient populations, the timing of drug administration, and the underlying causes of ARDS.[15]



### Conclusion

Sivelestat sodium (ONO-5046) is a potent and selective inhibitor of neutrophil elastase that has demonstrated significant therapeutic potential in preclinical models of acute lung injury. Its mechanism of action involves not only the direct inhibition of elastase activity but also the modulation of key inflammatory and antioxidant signaling pathways. While clinical evidence for its efficacy has been mixed, several studies and a recent meta-analysis suggest that it may improve outcomes in certain populations of patients with ALI/ARDS. Further well-designed clinical trials are warranted to better define the patient populations most likely to benefit from Sivelestat therapy and to optimize its clinical use. This technical guide provides a foundational understanding of the discovery, development, and mechanism of Sivelestat for researchers and clinicians working to advance the treatment of inflammatory lung diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 2. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sivelestat Wikipedia [en.wikipedia.org]
- 4. Sivelestat Sodium | C20H29N2NaO11S | CID 23663985 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ONO-5046, a novel inhibitor of human neutrophil elastase PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppressive effects of the neutrophil elastase inhibitor sivelestat sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC

## Foundational & Exploratory





[pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 15. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Experimental design [bio-protocol.org]
- 23. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Sivelestat Sodium (ONO-5046): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662473#discovery-and-development-of-sivelestat-sodium-ono-5046]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com